
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine is a complex peptide compound composed of multiple amino acids, including cysteine and glycine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine typically involves the stepwise coupling of amino acids using peptide synthesis techniques. The process begins with the protection of amino and carboxyl groups to prevent unwanted side reactions. Commonly used protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl). The amino acids are then sequentially coupled using reagents such as DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids in a controlled manner, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds, leading to the formation of cystine.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming new peptide bonds or modifying existing ones.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol in aqueous solutions.
Substitution: Carbodiimides like DCC or HATU in organic solvents.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with new amino acid sequences.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular redox regulation and signaling pathways.
Medicine: Potential therapeutic applications in antioxidant therapy and drug delivery systems.
Industry: Utilized in the production of specialized peptides for research and development.
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine involves its ability to undergo redox reactions, particularly the formation and reduction of disulfide bonds. These reactions play a crucial role in maintaining cellular redox balance and protecting cells from oxidative stress. The compound can interact with various molecular targets, including enzymes and proteins involved in redox signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteinylglycine: A simpler dipeptide with similar redox properties.
L-Cysteinyl-L-cysteine: Another peptide with two cysteine residues, known for its role in disulfide bond formation.
γ-L-Glutamyl-L-cysteine: A key intermediate in glutathione biosynthesis with antioxidant properties.
Uniqueness
L-Cysteinyl-L-cysteinylglycylglycyl-L-cysteine is unique due to its complex structure, which allows for multiple redox reactions and interactions with various molecular targets. This complexity makes it a valuable compound for studying intricate biochemical processes and developing advanced therapeutic applications .
Eigenschaften
CAS-Nummer |
918412-72-3 |
|---|---|
Molekularformel |
C13H23N5O6S3 |
Molekulargewicht |
441.6 g/mol |
IUPAC-Name |
(2R)-2-[[2-[[2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C13H23N5O6S3/c14-6(3-25)11(21)18-7(4-26)12(22)16-1-9(19)15-2-10(20)17-8(5-27)13(23)24/h6-8,25-27H,1-5,14H2,(H,15,19)(H,16,22)(H,17,20)(H,18,21)(H,23,24)/t6-,7-,8-/m0/s1 |
InChI-Schlüssel |
CBEJAIYRFLEMLO-FXQIFTODSA-N |
Isomerische SMILES |
C([C@@H](C(=O)N[C@@H](CS)C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)O)N)S |
Kanonische SMILES |
C(C(C(=O)NC(CS)C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)O)N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)
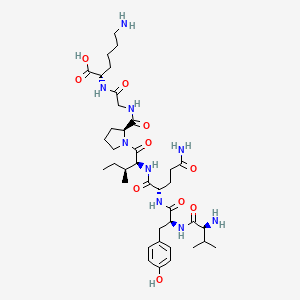
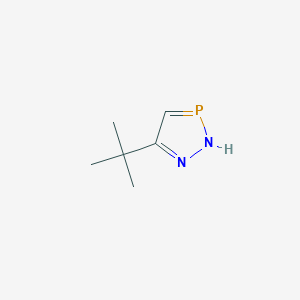
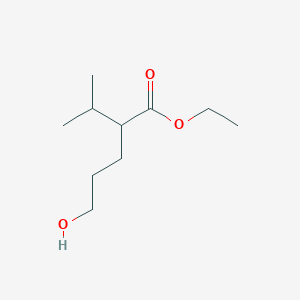
![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)
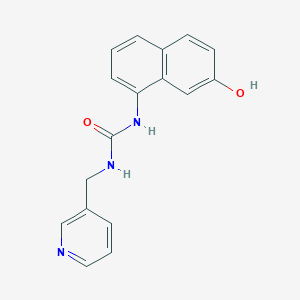
![4-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]benzene-1,2-dicarbonitrile](/img/structure/B12607529.png)
![N-Dodecyl-N'-[6-(heptan-3-yl)-4-oxo-1,4-dihydropyrimidin-2-yl]urea](/img/structure/B12607536.png)
![Propanedioic acid, (acetylamino)[1-(2-naphthalenyl)ethyl]-, diethyl ester](/img/structure/B12607537.png)

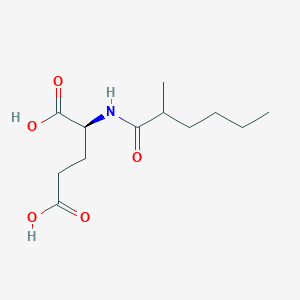
![3-Fluoro-6-[4-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B12607545.png)
![1H-Pyrrole-2,5-dione, 1-[2-(trifluoromethoxy)phenyl]-](/img/structure/B12607558.png)
![1-Bromo-3-iodo-2-[(2-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12607566.png)
